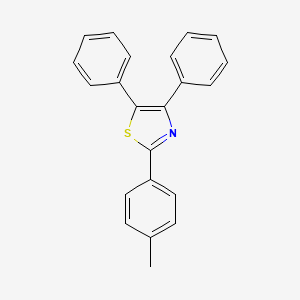

4,5-Diphenyl-2-(p-tolyl)thiazole

Description

Historical Perspectives on Thiazole (B1198619) Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. numberanalytics.com The pioneering work of chemists like Arthur Hantzsch and J. H. Weber, who first described the synthesis of thiazoles in 1887, laid the foundational groundwork for the field. ijper.orgtandfonline.com The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a widely utilized and versatile method for constructing the thiazole ring. chemhelpasap.comsynarchive.com

Early research quickly established the significance of the thiazole ring in natural products. A pivotal discovery was the identification of the thiazole nucleus within the structure of thiamine (B1217682) (Vitamin B1), a vital coenzyme for carbohydrate metabolism. researchgate.netbritannica.com This finding underscored the biological importance of thiazoles and spurred further investigation into their natural occurrence and synthetic analogues. Throughout the 20th century, the field expanded significantly, with notable contributions from researchers like Bogert and co-workers. researchgate.net The development of cyanine (B1664457) dyes containing the thiazole ring by Mills highlighted their utility in industrial applications such as photographic sensitizers. researchgate.net The continual discovery of thiazole-containing compounds in microbes and marine organisms with potent biological activities has cemented the enduring legacy of this heterocyclic system in science. ijper.org

Importance of the Thiazole Moiety as a Scaffold in Organic Synthesis

The thiazole ring is a highly sought-after scaffold in organic synthesis due to its versatile reactivity and the diverse pharmacological activities exhibited by its derivatives. nih.govbenthamdirect.com The aromatic nature of the thiazole ring, a result of the delocalization of a lone pair of electrons from the sulfur atom creating a 6π-electron system, contributes to its stability. encyclopedia.pub This aromaticity also influences its reactivity, allowing for various chemical transformations. numberanalytics.comnih.gov

The presence of both a nitrogen and a sulfur atom imparts unique electronic properties to the ring. The nitrogen atom provides a site for basicity, although it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com The thiazole ring can undergo electrophilic substitution, preferentially at the C-5 position, as well as nucleophilic substitution depending on the reaction conditions and substituents. encyclopedia.pub The proton at the C-2 position is notably acidic, making this position a key site for functionalization and the synthesis of a wide range of derivatives. nih.gov

The adaptability of the thiazole scaffold is evident in the numerous synthetic methodologies developed to construct and modify it. The Hantzsch synthesis and its variations are primary tools for creating 2-aminothiazoles and other substituted thiazoles. chemhelpasap.commdpi.comorganic-chemistry.org Other methods involve the cyclization of various precursors like α-thiocyanatoketones and vinyl bromides, showcasing the synthetic accessibility of this heterocyclic system. ijper.org This synthetic tractability, combined with its ability to serve as a pharmacophore and a bioisosteric replacement for other functional groups, makes the thiazole ring an invaluable component in the design and synthesis of new molecules with tailored properties. globalresearchonline.net

Overview of 4,5-Diphenyl-2-(p-tolyl)thiazole within the Broader Thiazole Class

Within the extensive family of thiazole derivatives, this compound is a specific compound that exemplifies the structural features of a multi-substituted thiazole. Its core is the thiazole ring, with phenyl groups attached at the 4 and 5 positions and a p-tolyl group (a toluene (B28343) substituent at the para position) at the 2-position.

The synthesis of such multi-substituted thiazoles often relies on the fundamental principles of thiazole chemistry, particularly the Hantzsch synthesis, by selecting appropriately substituted starting materials. For instance, the reaction of a suitably substituted α-haloketone with a thioamide can lead to the formation of the desired 2,4,5-trisubstituted thiazole.

The presence of multiple aromatic substituents on the thiazole core in this compound significantly influences its physical and chemical properties. The phenyl and p-tolyl groups contribute to the molecule's hydrophobicity and can engage in various intermolecular interactions. These substituents also modulate the electronic properties of the thiazole ring, which in turn can affect its reactivity and potential applications. Research into such substituted thiazoles is often driven by the quest for new materials with specific optical or electronic properties, or for novel therapeutic agents where the substituents can be fine-tuned to optimize biological activity.

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C22H17NS |

| Molecular Weight | 327.45 g/mol |

| IUPAC Name | 4,5-diphenyl-2-(4-methylphenyl)thiazole |

| CAS Number | 2227-61-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17NS |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)-4,5-diphenyl-1,3-thiazole |

InChI |

InChI=1S/C22H17NS/c1-16-12-14-19(15-13-16)22-23-20(17-8-4-2-5-9-17)21(24-22)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI Key |

MOBKMDAFZPUHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 2 P Tolyl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Synthesis

The foundational methods for constructing the thiazole core have been refined over many years and remain cornerstones of heterocyclic chemistry.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in the 19th century, is the most traditional and widely recognized method for preparing thiazoles. encyclopedia.pubnih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. encyclopedia.pubnih.govyoutube.com For the synthesis of 4,5-diphenyl-2-(p-tolyl)thiazole, this would involve the reaction of an appropriate α-haloketone with p-tolylthioamide. The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate which then undergoes cyclization and dehydration to yield the aromatic thiazole ring. nih.govyoutube.comyoutube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions by choosing the appropriate starting materials. nih.gov For instance, reacting 2-bromoacetophenone (B140003) with p-tolylthioamide under basic conditions in a solvent like ethanol (B145695) is a common route. Variations of this synthesis can utilize different halogenating agents and reaction conditions to optimize yields and purity. youtube.comrsc.org

Table 1: Key Features of Hantzsch Thiazole Synthesis

| Feature | Description |

| Reactants | α-halocarbonyl compounds and thioamides (or thiourea (B124793) and its derivatives). encyclopedia.pubnih.gov |

| Product | Substituted thiazoles. |

| Mechanism | Nucleophilic substitution followed by cyclization and dehydration. nih.govyoutube.com |

| Advantages | High versatility, readily available starting materials. nih.govbepls.com |

| Limitations | Use of potentially toxic α-haloketones. bepls.com |

Gabriel Synthesis for Thiazole Ring Formation

Another classical approach is the Gabriel synthesis, which involves the reaction of an acylamino-ketone with a phosphorus pentasulfide. cutm.ac.inanalis.com.my This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. analis.com.my The reaction proceeds by heating the acylamino compound with phosphorus pentasulfide, which facilitates the thionation of the amide and subsequent cyclization to form the thiazole ring. analis.com.my For example, the synthesis of 2,5-dimethylthiazole (B1293674) has been achieved by heating N-(2-oxopropyl)acetamide with phosphorus pentasulfide. analis.com.my

Synthesis from Thiocyanate (B1210189) Salts

Thiazole derivatives can also be prepared from thiocyanate salts. One such method involves the reaction of phenacyl thiocyanate with amine hydrochlorides in dry methanol. nih.gov This reaction proceeds under acidic conditions (pH 4-5) and a nitrogen atmosphere to form the corresponding thiazole hydrochloride salts, which can then be neutralized. nih.gov This approach offers a pathway to 2-amino-4-phenylthiazole (B127512) derivatives.

Contemporary and Green Synthetic Strategies for Trisubstituted Thiazoles

In recent years, a strong emphasis has been placed on developing more efficient, environmentally friendly, and atom-economical synthetic methods. These contemporary strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Catalyst-Free Domino Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgsemanticscholar.org In the context of thiazole synthesis, microwave irradiation has been successfully employed in catalyst-free domino reactions to produce trisubstituted thiazoles in good to excellent yields. rsc.orgscispace.com This approach often utilizes water as a green reaction medium, further enhancing its environmental credentials. rsc.orgsemanticscholar.orgscispace.com A typical reaction involves the multicomponent condensation of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave heating. rsc.org The key advantages of this method include significantly reduced reaction times (often from hours to minutes), high yields, and the elimination of catalysts and harmful by-products. rsc.orgsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Heating |

| Reaction Time | Several hours to days. semanticscholar.org | Minutes. rsc.orgsemanticscholar.org |

| Energy Consumption | High | Low. semanticscholar.org |

| Yields | Variable | Generally good to excellent. rsc.orgsemanticscholar.org |

| By-products | Often requires purification | Cleaner reactions with fewer by-products. rsc.org |

| Catalyst | Often required | Can be catalyst-free. rsc.orgscispace.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. rsc.orgsemanticscholar.org This approach avoids the need for isolating intermediates, thereby saving time, solvents, and resources. semanticscholar.org Several MCRs have been developed for the synthesis of 2,4,5-trisubstituted thiazoles. researchgate.netnih.gov These reactions often involve the condensation of an α-haloketone, a thiosemicarbazide (B42300), and a carbonyl compound in the presence of a catalyst. acgpubs.org The development of novel catalysts, including biocatalysts and sustainable carbonaceous catalysts, has further improved the green credentials of these methods. nih.govnih.gov One-pot syntheses can also be performed under solvent-free or aqueous conditions, contributing to a more sustainable chemical process. nih.govnih.gov

Palladium-Catalyzed Tandem Reactions for Substituted Thiazoles

Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted thiazoles through tandem reactions, which allow for the formation of multiple chemical bonds in a single operation. These methods provide an efficient route to 2,5-diarylthiazole derivatives, a class to which this compound belongs.

One notable strategy involves a palladium-catalyzed tandem reaction between N,N-dimethyl-2-arylethen-1-amines and benzothioamides. arkat-usa.org This process efficiently produces a variety of 2,5-diarylthiazole derivatives under moderate conditions. A plausible reaction mechanism involves a Pd(II)/Pd(IV) catalytic cycle. arkat-usa.org This methodology represents an economical and efficient approach for constructing the 2,5-diarylthiazole core. arkat-usa.org

Another facile synthesis of 2,5-diarylthiazoles is achieved through palladium-catalyzed tandem C-H substitutions. acs.org This approach can be tuned to control regioselectivity. For instance, a Pd/Cu-catalyzed reaction of thiazole with an aryl iodide in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at a relatively low temperature (60 °C) selectively yields the 2-arylthiazole. acs.org Subsequently, applying a different palladium-catalyzed method, such as the Miura conditions (K₂CO₃ or Cs₂CO₃ at 140 °C), can introduce a second aryl group at the 5-position. acs.org This sequential, one-pot approach allows for the synthesis of unsymmetrically substituted 2,5-diarylthiazoles from the parent thiazole heterocycle. acs.org

| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Tandem C-H/C-H Cross-Coupling | N,N-dimethyl-2-arylethen-1-amines, Benzothioamides | Palladium(II) | Efficient synthesis of 2,5-diarylthiazoles under moderate conditions. | arkat-usa.org |

| Tandem C-H Arylation | Thiazole, Aryl Iodides | 1) Pd/Cu/TBAF 2) Pd/K₂CO₃ | Stepwise, regioselective arylation at C2 and C5 positions for unsymmetrical products. | acs.org |

Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, several eco-friendly methods for synthesizing thiazole derivatives have been developed. These approaches focus on using non-toxic catalysts and solvents, reducing reaction times, and minimizing waste. nih.govbohrium.com

Water, as a green solvent, has been successfully employed in thiazole synthesis. One method involves the reaction of dithiocarbamates and α-halocarbonyl compounds in refluxing water without a catalyst to produce 2-(alkylsulfanyl)thiazoles. bepls.com Another innovative approach utilizes lipase (B570770) as a biocatalyst for the condensation of aryl ethanones, KBrO₃, and thioamides in an aqueous medium. nih.gov The efficiency of this lipase-catalyzed reaction is significantly enhanced by ultrasound irradiation, which accelerates the reaction, shortens completion times, and improves yields, offering a sustainable alternative to conventional methods. nih.gov

Other green strategies include:

Microwave-assisted synthesis : This technique often leads to shorter reaction times, higher yields, and fewer by-products. bepls.com For example, trisubstituted thiazoles can be synthesized via a catalyst-free domino reaction under microwave conditions. bohrium.com

Use of green catalysts : Chitosan-MgO nanocomposites have been used as effective and recyclable biocatalysts for the synthesis of thiazoles. bepls.com

Alternative Solvents : Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been used to synthesize thiazolo[5,4-d]thiazoles, providing a safer alternative to conventional organic solvents. mdpi.com Similarly, polyethylene (B3416737) glycol (PEG-400) has served as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

| Method | Solvent/Medium | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Water | Lipase (Biocatalyst) | Reduced reaction time, improved yields, sustainable. | nih.gov |

| Microwave-Assisted Synthesis | Varies (can be solvent-free) | Often catalyst-free | Rapid, high efficiency, fewer by-products. | bohrium.combepls.com |

| Deep Eutectic Solvents | e.g., L-proline:ethylene glycol | Component of DES acts as catalyst | Safer, biodegradable solvent system. | mdpi.com |

| PEG-Mediated Synthesis | PEG-400 | Catalyst-free | Simple, efficient, recyclable solvent. | bepls.com |

Precursor-Based Synthetic Routes to this compound and Analogues

The synthesis of the thiazole ring is most commonly achieved through the cyclization of acyclic precursors that contain the necessary nitrogen, sulfur, and carbon atoms.

Utilizing Thioamides and Alpha-Haloketones

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for preparing thiazoles. synarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comijper.org For the specific synthesis of this compound, the reaction would utilize p-tolylthioamide as the thioamide component and 2-chloro-1,2-diphenylethanone (also known as desyl chloride) as the α-haloketone.

The reaction mechanism proceeds in multiple steps:

An initial S-alkylation occurs where the nucleophilic sulfur atom of the thioamide attacks the α-carbon of the haloketone in an Sₙ2 reaction. chemhelpasap.comyoutube.com

This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com

A subsequent dehydration step yields the final aromatic thiazole ring. ijper.org

This method is generally high-yielding and straightforward to perform, making it a cornerstone of thiazole chemistry. chemhelpasap.com

Cyclization Reactions with Phenacyl Bromides

Phenacyl bromides are a particularly useful class of α-haloketones for the synthesis of 4-phenylthiazole (B157171) derivatives. nih.govnih.gov Their use in Hantzsch-type reactions allows for the construction of a wide array of thiazole-containing hybrids. acs.org In this context, a substituted phenacyl bromide reacts with a thioamide or a related compound like thiourea or thiosemicarbazide. nih.govacs.org

For instance, the cyclization of a thiosemicarbazone with phenacyl bromide is a common route to 2-hydrazinyl-4-phenylthiazole derivatives. researchgate.net Similarly, reacting various thiosemicarbazides with phenacyl bromides in refluxing ethanol leads to the formation of thiazole-linked hybrids, often in excellent yields. nih.govacs.org This highlights the role of phenacyl bromide as a key building block for introducing a C4-phenyl substituent into the thiazole ring. nih.gov

Formation from Chalcones and Thiosemicarbazides for Thiazole Derivatives

An alternative route for synthesizing thiazole analogues involves chalcones (α,β-unsaturated ketones) and thiosemicarbazides. This pathway typically produces 2-amino or 2-hydrazinyl thiazole derivatives rather than directly yielding 2-aryl substituted thiazoles like the target compound.

A common synthetic strategy involves a multi-component reaction. For example, the cyclization of phenacyl bromide with thiosemicarbazide, followed by a reaction with a chalcone (B49325) in the presence of a base, can produce complex thiazole derivatives. nih.govacs.org In another approach, chalcones are first reacted with thiosemicarbazide to form chalcone-thiosemicarbazones. nih.gov These intermediates can then be cyclized. A well-established method is the reaction of these thiosemicarbazones with an α-haloketone (such as phenacyl bromide) to afford the corresponding thiazole derivatives. researchgate.netrsc.org This pathway is highly effective for synthesizing 2,3,4-trisubstituted thiazoles. rsc.org

Chemo- and Stereoselective Synthesis Methods for Substituted Thiazoles

Modern synthetic chemistry has pursued methods that offer high levels of control over chemo- and stereoselectivity. One such advanced protocol for thiazole synthesis involves the reaction of thioamides with tertiary alcohols that contain both alkene and alkyne functionalities (pent-1-en-4-yn-3-ol derivatives). nih.gov

This reaction is catalyzed by calcium triflate (Ca(OTf)₂), a sustainable Lewis acid. nih.govacs.org A key feature of this method is its chemoselectivity, as the thioamide preferentially reacts with the alkyne group over the alkene. The proposed mechanism involves the initial formation of an allene (B1206475) intermediate, which then undergoes a regioselective 5-exo-dig cyclization to form the thiazole ring. nih.govacs.org Furthermore, the reaction exhibits stereoselectivity related to the geometry of the alkene in the final product. nih.gov This catalytic method provides a fast, efficient, and high-yielding route to functionally complex and stereodefined thiazoles. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,5 Diphenyl 2 P Tolyl Thiazole

Electrophilic and Nucleophilic Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring is characterized by a susceptibility to both electrophilic and nucleophilic attack, with the positions of reaction being highly dependent on the substituents present. pharmaguideline.com

Electrophilic Reactions: In the thiazole ring, the position of highest electron density is C5, making it the most favorable site for electrophilic substitution. pharmaguideline.com However, in 4,5-Diphenyl-2-(p-tolyl)thiazole, this position is already occupied by a phenyl group. The nitrogen atom (N3) possesses a lone pair of electrons and is readily protonated by acids. pharmaguideline.com While direct electrophilic substitution on the substituted thiazole ring is less common, reactions can occur on the attached aromatic rings. The p-tolyl group at C2, being electron-donating, can activate the thiazole ring, but the steric hindrance from the bulky phenyl groups at C4 and C5 significantly influences the approach of electrophiles.

Nucleophilic Reactions: Conversely, the C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary target for nucleophiles. pharmaguideline.com This reactivity can be enhanced by quaternizing the ring nitrogen with alkyl halides, which increases the acidity of the C2 proton, facilitating its removal by strong bases and subsequent reaction with electrophiles. pharmaguideline.com While this compound has a p-tolyl group at the C2 position, nucleophilic aromatic substitution could potentially displace a suitable leaving group at this position in related derivatives. In general, halogen atoms at any position on the thiazole ring (C2, C4, or C5) can be displaced by strong nucleophiles. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com Studies on related isothiazolium salts have shown that nucleophilic attack can occur at the ring's sulfur atom, leading to ring-opened products. cdnsciencepub.com

Table 1: Summary of General Reactivity on the Thiazole Ring

| Reaction Type | Reagent/Conditions | Position of Attack | Product/Observation | Reference |

| Electrophilic | ||||

| Protonation | Acids | N3 | Thiazolium salt formation. | pharmaguideline.com |

| Halogenation | Halogens (e.g., Br₂) | C5 | C5-halogenated thiazole (if C5 is unsubstituted). | pharmaguideline.com |

| Diazo Coupling | Diazonium salts | C5 | Formation of colored azo dyes (if C5 is unsubstituted). | pharmaguideline.com |

| Nucleophilic | ||||

| Deprotonation | Organolithium compounds | C2 | C2-lithiated thiazole, a nucleophile for further reactions. | pharmaguideline.com |

| Substitution | Strong Nucleophiles | C2, C4, C5 | Displacement of a halogen leaving group. | pharmaguideline.com |

| Ring Opening | Nucleophiles (e.g., on isothiazolium salts) | Sulfur atom | Acyclic products. | cdnsciencepub.com |

Functional Group Transformations and Derivatization Strategies of the Thiazole Moiety

Derivatization of this compound primarily involves the modification of the thiazole ring itself or its substituents to generate analogues with altered properties. These transformations are crucial for exploring the structure-activity relationships of thiazole-based compounds.

Key transformations include the oxidation of the ring's sulfur atom and the reduction of the thiazole ring. Oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can yield the corresponding thiazole sulfoxides or sulfones. Conversely, reduction with agents such as sodium borohydride (B1222165) can lead to the formation of dihydrothiazoles.

Further derivatization can be achieved through reactions on the peripheral phenyl and p-tolyl groups. However, strategies directly targeting the thiazole moiety are of particular interest. For instance, while the C5 position is blocked in the parent compound, related thiazoles can be functionalized. The synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives highlights a strategy where a substituent at the C4 position is modified, in this case from a precursor that allows for the formation of a carboxamide group instead of the phenyl group. nih.gov Such modifications are instrumental in tuning the molecule's electronic and steric properties.

Table 2: Functional Group Transformations and Derivatization

| Transformation Type | Reagents/Conditions | Modified Group/Position | Resulting Structure/Derivative | Reference |

| Oxidation | Hydrogen peroxide or m-CPBA | Thiazole ring (Sulfur atom) | Thiazole sulfoxide (B87167) or sulfone | |

| Reduction | Sodium borohydride (NaBH₄) | Thiazole ring | Dihydrothiazole | |

| Carboxamide Formation | Synthesis from ethyl 2-(p-tolyl)thiazole-4-carboxylate and anilines | C4-substituent | N-Aryl-2-p-tolylthiazole-4-carboxamide | nih.gov |

| C-H Selenylation | Diphenyl diselenide, PIFA | C2 of benzo cdnsciencepub.commdpi.comimidazo[2,1-b]thiazole | 2-selanyl-benzo cdnsciencepub.commdpi.comimidazo[2,1-b]thiazole | nih.gov |

Reaction Mechanisms of this compound Formation and Related Compounds

The most prominent and widely used method for synthesizing 2,4,5-trisubstituted thiazoles, including this compound, is the Hantzsch thiazole synthesis. synarchive.comnih.gov This reaction, first described by Arthur Hantzsch in 1887, is a cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.com

For the specific synthesis of this compound, the precursors are 2-bromo-1,2-diphenylethanone (also known as desyl bromide) and 4-methylbenzothioamide (p-tolylthioamide). nih.gov The reaction is typically carried out in a solvent like ethanol (B145695), often with a base such as triethylamine (B128534) to neutralize the HBr formed.

The mechanism proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of the thioamide, acting as the nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide leaving group. This forms an S-alkylated intermediate. youtube.com

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon of the original ketone moiety. youtube.com This results in the formation of a five-membered ring intermediate, a hydroxythiazoline.

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, leading to the formation of the stable, aromatic thiazole ring. youtube.com

Table 3: Mechanism of Hantzsch Synthesis for this compound

| Step | Description of Step | Intermediate Formed | Reference |

| 1 | Nucleophilic (Sₙ2) attack by the sulfur of 4-methylbenzothioamide on the α-carbon of 2-bromo-1,2-diphenylethanone. | S-alkylated thioamide salt | youtube.com |

| 2 | Intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon. | 4,5-dihydro-4,5-diphenyl-4-hydroxy-2-(p-tolyl)thiazole (hydroxythiazoline) | synarchive.comyoutube.com |

| 3 | Acid- or base-catalyzed elimination of a water molecule (dehydration). | This compound | synarchive.comyoutube.com |

Ring Modifications and Fused Thiazole System Formation

The thiazole ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These modifications can dramatically alter the molecule's properties and biological activities. Such fused systems can be synthesized either from suitably functionalized thiazoles or through multi-component reactions that build the entire ring system in a concerted manner.

One strategy involves reactions on the existing substituents of this compound. For instance, if the phenyl rings were to contain appropriate functional groups in their ortho positions, intramolecular cyclization reactions could lead to the formation of larger, polycyclic aromatic systems fused to the thiazole core.

More commonly, fused thiazoles are synthesized from different starting materials. For example, thiazolo[5,4-d]thiazoles, which contain two fused thiazole rings, can be prepared by condensing dithiooxamide (B146897) with aromatic aldehydes in an eco-friendly deep eutectic solvent. mdpi.com Another important class is the benzo cdnsciencepub.commdpi.comimidazo[2,1-b]thiazoles, which can be synthesized via C-H bond activation or nucleophilic attack/addition cyclization strategies. nih.govresearchgate.net A domino reaction involving epoxy-ketones and thiourea (B124793) derivatives in acetic acid provides an efficient route to various fused-thiazole derivatives. nih.gov The development of new heteroaromatic systems, such as 2H-thiazolo[4,5-d] pharmaguideline.comsynarchive.comtriazole, further expands the possibilities for creating novel molecular scaffolds based on the thiazole ring. rsc.org

Table 4: Strategies for Fused Thiazole System Formation

| Fused System Type | Synthetic Strategy/Precursors | Key Reaction | Example | Reference |

| Thiazolo[5,4-d]thiazole (B1587360) | Dithiooxamide and aromatic aldehydes | Condensation/Oxidative cyclization | 2,5-Diarylthiazolo[5,4-d]thiazole | mdpi.com |

| Benzo cdnsciencepub.commdpi.comimidazo[2,1-b]thiazole | 1H-benzo[d]imidazole-2-thiols and (Z)-(2,3-dibromoprop-1-en-1-yl)benzene | Nucleophilic attack/addition cyclization | 3-Benzyl-benzo cdnsciencepub.commdpi.comimidazo[2,1-b]thiazole | researchgate.net |

| Steroid-fused Thiazoles | Epoxy-ketones (from steroids) and thiourea derivatives | Domino reaction (ring opening and cyclization) | Ethisterone-based fused-thiazole | nih.gov |

| Thiazolo[4,5-d] pharmaguideline.comsynarchive.comtriazole | Functionalized thiazole precursors | Multi-step synthesis involving diazotization and cyclization | 2H-thiazolo[4,5-d] pharmaguideline.comsynarchive.comtriazole | rsc.org |

Computational and Theoretical Investigations of 4,5 Diphenyl 2 P Tolyl Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules. DFT methods are employed to determine optimized geometries, electronic properties, and spectroscopic features, providing deep insights into molecular behavior. For molecules like 4,5-diphenyl-2-(p-tolyl)thiazole, DFT calculations help elucidate the interplay between the thiazole (B1198619) core and its three aromatic substituents.

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, its ground-state geometry, must be determined. This process, known as geometry optimization, uses DFT methods to find the minimum energy conformation of the molecule. The analysis provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, the key structural features are the planarity of the central thiazole ring and the rotational angles of the two phenyl rings at positions 4 and 5, and the p-tolyl ring at position 2. Computational studies on similar multi-aryl substituted heterocycles, such as 4,5-diphenyl-1H-imidazol-3-ium, show that the pendant aromatic rings are significantly twisted relative to the central heterocyclic plane. nih.gov In a DFT study of a related triazole derivative, the phenyl rings were also found to be non-coplanar with the core ring. nih.govresearchgate.net

A geometry optimization of this compound would be expected to yield similar results, with the steric hindrance between the bulky aryl groups forcing them to adopt a twisted, non-planar arrangement. This twisting has significant implications for the molecule's electronic properties, as it affects the degree of π-conjugation between the rings.

Table 1: Representative Optimized Structural Parameters for a Triaryl-Substituted Heterocycle (Illustrative) This table presents typical bond length and angle values derived from DFT calculations on analogous structures to illustrate what would be expected for this compound.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=N (thiazole) | ~ 1.30 - 1.38 Å |

| Bond Length | C-S (thiazole) | ~ 1.72 - 1.77 Å |

| Bond Length | C-C (inter-ring) | ~ 1.48 - 1.50 Å |

| Bond Angle | C-S-C (thiazole) | ~ 90 - 92° |

| Dihedral Angle | Thiazole - Phenyl Ring | ~ 20° - 45° |

Source: Illustrative data based on findings for related heterocyclic compounds. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. researchgate.netirjweb.com

In donor-acceptor type molecules, the HOMO and LUMO are often localized on different parts of the structure. For this compound, the electron-rich thiazole ring and the tolyl group would likely contribute significantly to the HOMO, while the LUMO may be distributed across the phenyl groups and the C=N bond of the thiazole. mdpi.com DFT calculations on various thiazole derivatives confirm that the distribution of these orbitals is heavily influenced by the nature of the substituents. researchgate.netmdpi.com The HOMO-LUMO gap is crucial for predicting the molecule's potential applications in organic electronics, as it correlates with the energy required for electronic transitions. rsc.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Illustrative) This table shows typical energy values for a triarylthiazole system, demonstrating the expected electronic parameters for this compound.

| Parameter | Abbreviation | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.3 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 to -2.5 eV |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 eV |

Source: Illustrative data based on findings for related thiazole and triazine derivatives. irjweb.comirjweb.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net This correlation between theoretical and experimental spectra serves as a powerful validation of the calculated molecular structure. tandfonline.com

For this compound, key vibrational modes would include the C=N and C-S stretching within the thiazole ring, C-H stretching of the aromatic rings, and the characteristic vibrations of the methyl group on the tolyl substituent. Theoretical studies on similar thiazole-containing compounds have shown excellent agreement between DFT-calculated frequencies and experimental FT-IR spectra, confirming the accuracy of the computational models. researchgate.nettandfonline.com

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule. It is an invaluable tool for identifying the centers of electrophilic and nucleophilic reactivity. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. researchgate.net The sulfur atom may also exhibit some negative potential. Conversely, the hydrogen atoms of the aromatic rings would represent areas of positive electrostatic potential. nih.govrsc.org Such maps provide a clear, intuitive guide to the molecule's reactive behavior.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A "hard" molecule has a large energy gap, indicating high stability and low reactivity. irjweb.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small energy gap and is more polarizable and reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These parameters are routinely calculated in DFT studies of heterocyclic compounds to provide a quantitative scale of their reactivity. irjweb.comresearchgate.netmdpi.com For this compound, these descriptors would offer a quantitative comparison of its reactivity against other related compounds.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Based on typical HOMO-LUMO energies for related systems.

| Descriptor | Formula | Typical Calculated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 - 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.22 - 0.29 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 - 2.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.8 to -4.2 eV |

Source: Illustrative data derived from principles and values reported in computational studies of heterocyclic systems. irjweb.comresearchgate.netmdpi.com

Quantum Chemical Analysis and Charge Transfer Studies

Quantum chemical analyses delve deeper into the electronic interactions within the molecule, particularly the nature of intramolecular charge transfer (ICT). In molecules with distinct electron-donating and electron-accepting parts, electronic excitation can cause a significant shift of electron density from the donor to the acceptor.

In this compound, the tolyl group is a mild electron donor, while the phenyl groups and the thiazole core can act as the accepting system. The arrangement of the three aryl rings around the central thiazole core creates a complex electronic system. Quantum chemical calculations, particularly Time-Dependent DFT (TD-DFT), can model the excited states and quantify the extent of charge transfer during electronic transitions. mdpi.comrsc.org These studies are crucial for designing molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors, where charge transfer characteristics are paramount. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing insights into its stability and reactivity. For thiazole derivatives, NBO analysis helps to understand the intramolecular charge transfer and the interactions between different parts of the molecule.

Table 1: Representative Donor-Acceptor Interactions in Thiazole Derivatives from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C35-C50) | 22.83 - 23.69 | π → π |

| π(C38-C42) | π(C35-C36) | 54.83 - 58.90 | π → π |

| n(O45) | π(C38-C42) | 44.70 - 45.65 | n → π |

Note: Data is illustrative and based on related thiazole azo dyes. mdpi.com C1-C2 represents bonds within the thiazole ring, while other numbered carbons belong to attached aryl moieties.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a thiazole derivative, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not available, research on other thiazole derivatives demonstrates their potential to interact with various protein active sites. semanticscholar.orgnih.govresearchgate.netplos.org These interactions are often characterized by hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, studies on other heterocyclic thiazole conjugates have shown good binding affinities with proteins like Rho6, with interactions involving arene-cation and arene-sigma contacts. semanticscholar.org The phenyl and p-tolyl groups of this compound would be expected to form significant hydrophobic and π-stacking interactions with the non-polar residues in a protein's binding pocket. The nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors.

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives with Protein Targets

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazole Conjugates | Rho6 | -6.8 to -9.4 | Lys106, Arg96, Gln158, Arg108 |

| 2,4-Disubstituted Thiazoles | Tubulin | - | - |

| Indenyl-Thiazole Derivatives | Gastric Cancer (2BID) | -6.63 to -7.279 | - |

Note: This table presents a compilation of data from studies on various thiazole derivatives to illustrate the nature of their interactions. semanticscholar.orgnih.govplos.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. This method is valuable for understanding the dynamic behavior of flexible molecules and their complexes with other molecules, such as proteins.

For thiazole derivatives, MD simulations can reveal the stability of the ligand-protein complex and the persistence of key intermolecular interactions identified through molecular docking. nih.gov Studies on other thiazole-based compounds have used MD simulations to confirm the stability of their binding modes within protein active sites. nih.gov An MD simulation of this compound, likely in complex with a target protein, would involve analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular hydrogen bonds over the simulation time. The planarity and rotational freedom of the phenyl and p-tolyl groups would be key aspects of its conformational analysis.

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the overall protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Assesses the stability of key polar interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates conformational changes and stability of the protein's fold. |

Advanced Applications of 4,5 Diphenyl 2 P Tolyl Thiazole and Thiazole Derivatives

Advanced Synthetic Reagents and Building Blocks

The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the field of synthetic organic chemistry. mdpi.com Its derivatives are not merely end-products in drug discovery but are also highly valued as versatile building blocks and advanced synthetic reagents for the construction of more complex molecular architectures. The inherent reactivity of the thiazole ring, coupled with the ability to introduce a wide array of substituents at various positions, allows for its use in a multitude of chemical transformations. mdpi.comslideshare.net

The compound 4,5-Diphenyl-2-(p-tolyl)thiazole, with its specific arrangement of bulky aromatic substituents, serves as a key example of a triaryl-substituted thiazole. This class of compounds is of significant interest due to the electronic and steric properties imparted by the aryl groups, which can be strategically manipulated for various synthetic applications. The thiazole nucleus in such compounds can undergo several types of reactions, including oxidation of the sulfur atom to form sulfoxides or sulfones, reduction to dihydrothiazoles, and electrophilic substitution on the appended aromatic rings. These potential transformations highlight the utility of this compound as a foundational structure for generating chemical diversity.

The true power of thiazole derivatives as advanced building blocks is most evident in their application in cross-coupling reactions and the synthesis of libraries of bioactive compounds. The functionalization of the thiazole core allows for the introduction of various chemical handles, which can then be used for further molecular elaboration.

A pertinent example of this is the synthesis and derivatization of a closely related analogue, 2-(p-tolyl)thiazole-4-carboxylic acid. This compound, prepared from p-tolunitrile (B1678323) and ethyl bromopyruvate, serves as a versatile intermediate for the synthesis of a series of N-phenyl-2-(p-tolyl)thiazole-4-carboxamide derivatives. nih.gov The carboxylic acid group at the 4-position of the thiazole ring provides a convenient anchor point for amide bond formation, allowing for the systematic introduction of a variety of substituted anilines. This approach demonstrates how a core thiazole structure can be readily elaborated into a library of compounds with diverse functionalities, which is a crucial strategy in medicinal chemistry for exploring structure-activity relationships. nih.gov

The general scheme for such a derivatization is presented below, showcasing the conversion of a thiazole carboxylic acid into a range of amide derivatives.

Table 1: Synthesis of N-Aryl-2-(p-tolyl)thiazole-4-carboxamide Derivatives

| Entry | Reactant (Substituted Aniline) | Product |

| 1 | Aniline | N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide |

| 2 | 2-Nitroaniline | N-(2-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide |

| 3 | 4-Nitroaniline | N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide |

| 4 | 3-Chloroaniline | N-(3-Chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide |

| 5 | 4-Chloroaniline | N-(4-Chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide |

| 6 | 4-Methylaniline | N-(p-Tolyl)-2-(p-tolyl)thiazole-4-carboxamide |

| This table is a representative illustration based on the synthetic methodology for producing a library of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov |

This modular approach, where a core building block like a substituted thiazole is systematically combined with a variety of reactants, is a powerful tool in modern synthetic chemistry. It allows for the efficient generation of new chemical entities with tailored properties. The stability and reactivity of the this compound core make it an excellent candidate for similar synthetic explorations, where the phenyl and tolyl rings could be further functionalized through electrophilic substitution or cross-coupling reactions to create even more complex and diverse molecular structures.

Furthermore, thiazole derivatives are instrumental in the synthesis of fused heterocyclic systems. For example, the reaction of 2-aminothiazoles with various reagents can lead to the formation of thiazolo[3,2-a]pyrimidines, thiazolo[3,2-a]benzimidazoles, and other complex polycyclic structures. These fused systems are often associated with significant biological activity, and the substituted thiazole serves as a critical synthon in their construction.

In the realm of materials science, thiazole-based building blocks are gaining prominence in the synthesis of organic semiconductors. The electron-deficient nature of the thiazole ring, combined with its rigid and planar structure, facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. mdpi.com Aryl-functionalized thiazoles, such as this compound, can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting materials. mdpi.com

Research on Derivatives and Structural Analogues of 4,5 Diphenyl 2 P Tolyl Thiazole

Trisubstituted Thiazole (B1198619) Frameworks and their Research Significance

The significance of this framework is underscored by its presence in numerous FDA-approved drugs. nih.govnih.gov Researchers have focused heavily on 2,4,5-trisubstituted thiazole derivatives due to their demonstrated potential across various therapeutic areas. monash.edunih.gov The strategic placement of substituents at the C2, C4, and C5 positions allows for fine-tuning of the molecule's steric and electronic characteristics, which in turn influences its interaction with biological targets or its material properties. ontosight.ai For instance, research has shown that introducing different aryl groups at these positions can lead to compounds with significant anti-inflammatory or anticancer properties. nih.govmdpi.com

Studies have highlighted that the functionalization at these three key positions is crucial for optimizing activity. fabad.org.tr Karale et al. explored 2,4,5-trisubstituted thiazoles for their antitubercular efficacy, demonstrating that modifications on this scaffold could yield compounds with potent inhibitory effects against M. tuberculosis. fabad.org.tr The inherent aromaticity and electronic properties of the thiazole ring provide a stable core that can be elaborately decorated to achieve desired chemical and physical outcomes, making it a cornerstone for continuous synthetic exploration. researchgate.netmdpi.com

Table 1: Examples of Biologically Investigated Trisubstituted Thiazole Derivatives

| Compound/Derivative Class | Investigated Activity | Key Structural Features | Reference(s) |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide analogues | Anticancer | Aniline-derived aromatic amides replacing a piperidine (B6355638) moiety. | nih.gov |

| 2,4,5-trisubstituted thiazoles | Antitubercular | Varied substituents at C2, C4, and C5 to optimize activity against M. tuberculosis. | fabad.org.tr |

| Thiazole-Pyridine Hybrids | Anticancer | Electron-withdrawing group (Cl) on the pyridine (B92270) ring linked to the thiazole core. | mdpi.com |

| (E)-2-(2-(1-(3,4-dichlorophenyl)ethylidene) hydrazineyl)-4,5- dimethylthiazole | Anticancer | Dichlorophenyl and dimethylthiazole moieties. | fabad.org.tr |

Fused Thiazole Ring Systems and their Unique Properties

Fusing the thiazole ring with other cyclic structures creates rigid, planar, and extensively π-conjugated systems with distinct properties not typically observed in their non-fused counterparts. Thiazolo[5,4-d]thiazoles (TTz), formed by the fusion of two thiazole rings, are a prominent class of such compounds. mdpi.com This fused backbone is noted for its high oxidative stability, a result of the electron-deficient nature of the sp² nitrogen atoms. mdpi.com The rigidity and planarity of the fused system enhance electron conjugativity, making these materials highly suitable for applications in organic electronics. researchgate.net

The unique properties of fused thiazole systems are heavily influenced by their molecular packing in the solid state, which is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org Research on TTz derivatives has established a clear relationship between their crystalline structure and their photophysical properties. nih.govresearchgate.net By functionalizing the TTz core with different appendages, such as alkyl chains, scientists can modulate the structural organization, which in turn tunes the fluorescence emission across the visible spectrum, from blue to orange-red. nih.govrsc.org This tunability makes them promising candidates for solid-state fluorescence-based optical devices, including organic light-emitting diodes (OLEDs). mdpi.com

Another example is the 2H-thiazolo[4,5-d] monash.edunih.govontosight.aitriazole (ThTz) system, an innovative [5-5]-fused heteroaromatic ring that combines the chemical stability and biological relevance of both thiazole and triazole rings. rsc.org The development of scalable synthetic routes to such novel fused systems opens up new avenues for chemical exploration, providing valuable building blocks for materials science and medicinal chemistry. rsc.org The benzo-fusion of thiazoles also significantly alters their properties; while it reduces the pKa value, it has a limited effect on hydrogen-bond interaction properties. nih.gov

Table 2: Properties of Fused Thiazole Systems

| Fused System | Key Structural Feature | Unique Properties | Potential Applications | Reference(s) |

| Thiazolo[5,4-d]thiazole (B1587360) (TTz) | Two fused coplanar thiazole rings | Rigid, planar, high oxidative stability, tunable fluorescence. | Organic electronics, OLEDs, optical devices. | mdpi.comnih.govrsc.org |

| 2H-thiazolo[4,5-d] monash.edunih.govontosight.aitriazole (ThTz) | Fusion of thiazole and triazole rings | Novel heteroaromatic system, chemically stable. | Building block in medicinal and materials chemistry. | rsc.org |

| Benzothiazole | Thiazole ring fused with a benzene (B151609) ring | Reduced pKa compared to thiazole, stable core. | Dyes, antimicrobial agents. | mdpi.comnih.gov |

Thiazole-Containing Hybrid Compounds and their Chemical Exploration

The strategy of creating hybrid compounds, where a thiazole moiety is covalently linked to other distinct heterocyclic or pharmacophoric units, has become a popular and effective approach in chemical synthesis. researchgate.net This molecular hybridization aims to combine the chemical or biological attributes of each component into a single molecule, potentially leading to synergistic or novel properties. researchgate.netrsc.org The thiazole ring serves as a versatile and electron-rich building block in the development of these complex structures. researchgate.net

A wide variety of heterocycles have been combined with thiazole to create hybrid molecules. These include pyrazole, triazole, indole (B1671886), quinoline (B57606), and 1,3,4-oxadiazole, among others. researchgate.netnih.gov For example, the synthesis of thiazolyl-pyrazole conjugates has been an active area of research, with these hybrids demonstrating interesting biological potential. acs.org Similarly, researchers have designed and synthesized hybrid compounds containing both thiazole and quinoline or indole nuclei, exploring their chemical properties and potential applications. rsc.org

The chemical exploration of these hybrids often involves multi-step synthetic sequences or efficient one-pot reactions. rsc.orgacs.org According to the strategy of pharmacophore combination, scientists have introduced thiazole moieties into dihydropyrazole skeletons to create novel series of derivatives. researchgate.net The synthesis of these hybrids allows for the exploration of vast chemical space, leading to libraries of compounds with diverse structures and functionalities. nih.govacs.org This approach has proven fruitful in discovering molecules with unique characteristics for various scientific applications. researchgate.net

Table 3: Examples of Thiazole-Containing Hybrid Compounds

| Hybrid Class | Linked Heterocycle(s) | Synthetic Approach | Area of Exploration | Reference(s) |

| Thiazolyl-Pyrazole | Pyrazole | Multi-step synthesis, often using phenacyl bromides as precursors. | Medicinal Chemistry | acs.org |

| Thiazole-Quinoline/Indole | Quinoline, Indole | Ultrasound-irradiated synthesis. | Anticancer research, DNA binding. | rsc.org |

| Thiazolyl-Pyrazoline | Pyrazoline | Condensation reactions. | Antimicrobial studies. | nih.gov |

| Thiazole-Triazole-Thiadiazole | 1,2,4-Triazole, 1,3,4-Thiadiazole | Multi-step classical synthesis. | Physical-chemical property studies. | zsmu.edu.ua |

| 4,5-dihydropyrazole-Thiazole | 4,5-dihydropyrazole | Pharmacophore combination strategy. | Anti-inflammatory research. | researchgate.net |

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Structure-Property Relationship (SPR) studies are crucial for understanding how a molecule's chemical structure dictates its physical and chemical properties, such as its photophysical or catalytic characteristics. In the context of thiazole derivatives, particularly non-biological applications, SPR studies have been instrumental in designing materials with specific functions.

A significant body of research has focused on the photophysical properties of fused thiazole systems like thiazolo[5,4-d]thiazoles (TTz). researchgate.netnih.gov These studies have successfully established a direct correlation between the molecular structure, the crystal packing arrangement, and the resulting optical properties. nih.govrsc.org For instance, by systematically varying alkyl appendages on symmetrically substituted TTz derivatives, researchers can control the intermolecular non-covalent interactions. nih.govbohrium.com This modulation of the crystal packing directly influences the excitonic behavior and, consequently, the fluorescence emission of the material in the solid state. researchgate.netbohrium.com This predictable tuning of photophysical properties is essential for the rational design of materials for photonic and optoelectronic devices. nih.gov

The introduction of different substituents onto the thiazole core can also dramatically alter its electronic and photophysical behavior. Solvatochromism studies on 2,5-diphenyl-thiazolo[5,4-d]thiazole, for example, have analyzed how the polarity and refractive index of the surrounding solvent affect the molecule's absorption and emission spectra, providing insights into the electronic changes upon excitation. researchgate.net Such fundamental studies help in building a comprehensive understanding of how structural modifications—from simple substituent changes to the creation of complex fused systems—can be used to precisely control the material properties of thiazole-based compounds for advanced applications. researchgate.netnih.gov

Table 4: Summary of Structure-Property Relationship Findings for Thiazole Derivatives

| Derivative Class | Structural Modification | Impact on Property | Context/Application | Reference(s) |

| Thiazolo[5,4-d]thiazole (TTz) | Varying alkyl appendage length | Modulates crystal packing (herringbone vs. slipped stacks), which tunes solid-state fluorescence emission. | Organic phosphors, color-tuning, WLEDs. | nih.govrsc.orgbohrium.com |

| Symmetrically substituted D–A–D TTz | Functionalization with dialkoxyphenyl groups | Influences excitonic behavior and photophysical properties in the solid state. | Exciton management in organic materials. | bohrium.com |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | General structure | Exhibits solvatochromism; photophysical properties are dependent on solvent polarity. | Fundamental photophysics, dye materials. | researchgate.net |

| Fused Thiazole Systems | Fusion of thiazole with other rings | Creates rigid, planar structures with enhanced π-conjugation. | Improved electronic properties for optoelectronics. | researchgate.net |

Concluding Remarks and Future Research Directions

Current State of Research on 4,5-Diphenyl-2-(p-tolyl)thiazole

Research specifically focused on this compound is not extensive, with much of the available information situating it within larger studies of substituted thiazoles. Its primary synthesis route is a variation of the classic Hantzsch thiazole (B1198619) synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. eurekaselect.comresearchgate.net In this case, deoxybenzoin (B349326) (an α-arylketone which can be halogenated) reacts with 4-methylthiobenzamide.

The key areas of investigation for this compound and its close analogs have been in evaluating its potential as an anticancer agent. Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share the same core thiazole structure, have been conducted to assess their cytotoxic effects on various cancer cell lines. nih.govnih.gov While some derivatives showed moderate activity, they did not surpass existing drugs like doxorubicin, indicating that further structural modifications are necessary to enhance potency. nih.govnih.gov

Beyond biological activity, the structural arrangement of this compound, with its multiple aromatic rings, suggests potential for applications in materials science. The phenyl and tolyl groups can influence the molecule's electronic and photophysical properties, making it a candidate for studies related to organic electronics and fluorescent materials. researchgate.net However, detailed characterization of these properties for this specific compound is not yet widely published.

| Property/Aspect | Description | Reference |

|---|---|---|

| IUPAC Name | 4,5-Diphenyl-2-(4-methylphenyl)thiazole | |

| Core Structure | A thiazole ring substituted at positions 2, 4, and 5. | nih.gov |

| Synthesis Method | Typically synthesized via Hantzsch reaction or modifications thereof, involving cyclocondensation of an α-haloketone with a thioamide. | eurekaselect.comresearchgate.net |

| Primary Research Area | Investigated as a scaffold for developing anticancer agents, particularly as derivatives of N-phenyl-2-p-tolylthiazole-4-carboxamide. | nih.govnih.gov |

| Potential Applications | Due to its aromatic substituents, it holds potential in materials science, particularly for optoelectronic applications, though this is largely unexplored. | researchgate.netnih.gov |

Emerging Methodologies in Thiazole Synthesis and Modification

The synthesis of thiazoles, while rooted in the historic Hantzsch reaction, is an area of active innovation aimed at improving efficiency, yield, and environmental friendliness. eurekaselect.comresearchgate.net These emerging methods are crucial for producing compounds like this compound and its derivatives in a more sustainable and versatile manner.

Modern approaches increasingly utilize green chemistry principles. nih.gov This includes the use of microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. researchgate.net One-pot syntheses and multi-component reactions are also gaining popularity as they streamline the process, reduce waste, and often improve yields by minimizing intermediate purification steps. researchgate.net For instance, a three-component reaction might bring together an aldehyde, a thioamide, and an oxidizing agent in a single step to form the thiazole ring. researchgate.net

The use of novel catalysts is another significant frontier. Nano-catalysts and environmentally benign catalysts are being developed to facilitate thiazole synthesis under milder conditions. researchgate.net Furthermore, advanced strategies for modifying existing thiazole rings, such as C-H activation and cross-coupling reactions, allow for the late-stage functionalization of the thiazole core. researchgate.net This enables the creation of diverse libraries of compounds from a common precursor, which is invaluable for structure-activity relationship (SAR) studies.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Classical Hantzsch Synthesis | Cyclocondensation of α-halocarbonyls with thioamides. | Well-established, reliable for many substrates. | eurekaselect.comresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid reaction times, often higher yields, improved energy efficiency. | researchgate.net |

| Green Catalysis | Employing non-toxic, reusable, or biodegradable catalysts. | Reduced environmental impact, milder reaction conditions. | nih.gov |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, simplified procedures, reduced waste. | researchgate.net |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and process control. | nih.gov |

Future Prospects in Non-Biological Applications of Thiazole Chemistry

While the biological activity of thiazoles is well-documented, their application in materials science is a rapidly growing field. The inherent properties of the thiazole ring—such as its aromaticity, electron-deficient nature, and rigid structure—make it an excellent building block for functional organic materials. nih.govmdpi.com

One of the most promising areas is in organic electronics. Thiazole and its fused-ring derivatives, like thiazolo[5,4-d]thiazole (B1587360) (TzTz), are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of some thiazole derivatives make them suitable as emitters or host materials in OLED devices. mdpi.com Their electronic properties can be tuned by adding different substituents to the core.

Organic Photovoltaics (OPVs): As electron-accepting units, thiazoles can be incorporated into donor-acceptor polymers and small molecules for use in the active layer of solar cells. mdpi.com

Fluorescent Sensors: The fluorescence of thiazole compounds can be sensitive to the presence of specific ions or molecules. This allows for the design of chemosensors for environmental monitoring or industrial process control. researchgate.netmdpi.com

The compound this compound, with its conjugated π-system extended by three aromatic rings, is a prime candidate for exploration in these areas. Future research could focus on characterizing its photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and solid-state packing, to determine its suitability for these advanced applications. nih.govresearchgate.net

Challenges and Opportunities in the Field of Substituted Thiazole Research

Despite significant progress, the field of substituted thiazole research faces several challenges that also represent key opportunities for future work.

Challenges:

Synthesis Control: Achieving specific substitution patterns (regioselectivity) on the thiazole ring can be difficult, especially when creating highly substituted or complex derivatives. researchgate.net

Property Tuning: While functionalization allows for the tuning of electronic and photophysical properties, predicting the precise impact of a given substituent remains a challenge, often requiring extensive trial-and-error. nih.gov

Stability and Processing: For materials science applications, ensuring long-term thermal and photochemical stability is critical. Additionally, the solubility and processability of these organic molecules can be problematic for device fabrication. nih.gov

Opportunities:

New Functional Materials: There is a vast, underexplored chemical space for thiazole derivatives. By combining innovative synthesis with computational modeling, new materials with tailored optical, electronic, and sensing properties can be designed and created. mdpi.com

Sustainable Chemistry: The push for greener synthetic methods provides an opportunity to develop novel, environmentally friendly catalysts and reaction pathways for thiazole production. nih.gov

Interdisciplinary Applications: The versatility of the thiazole scaffold offers a platform for collaboration between chemists, materials scientists, physicists, and engineers to develop next-generation electronic devices, sensors, and smart materials. researchgate.net

For this compound, the opportunity lies in moving beyond preliminary biological screenings and conducting a thorough investigation of its material properties. This would bridge a knowledge gap and potentially unlock new applications for this specific molecule and the broader class of tri- and tetra-substituted thiazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Diphenyl-2-(p-tolyl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, a protocol analogous to the synthesis of (S)-diphenyl-4,5-dihydrooxazole derivatives (using (S)-(+)-2-phenylglycinol as a chiral auxiliary) can be adapted . Optimization involves varying solvents (e.g., DMSO, ethanol), reflux time (18–24 hours), and catalysts (e.g., piperidine or glacial acetic acid). Yield improvements (e.g., 65% in thiazole derivatives) are achieved via stepwise crystallization (water-ethanol mixtures) .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR shifts with reference data (e.g., aromatic protons at δ 7.1–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N/S percentages (e.g., molecular weight: ~314–330 g/mol) .

- Melting Point : Consistent melting points (e.g., 141–143°C for triazole-thiazole hybrids) indicate purity .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Use cytotoxicity assays such as the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2). Protocol:

Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine.

Treat with compound (0.1–100 µM) for 48 hours.

Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps:

Collect high-resolution data (≤1.0 Å) to minimize twinning effects.

Use direct methods (SHELXS/SHELXD) for phase determination.

Refine anisotropic displacement parameters and validate via R-factor convergence (<5%) .

- Example: Discrepancies in aryl-thiazole dihedral angles can be resolved by comparing experimental vs. DFT-calculated geometries .

Q. How do substituent variations on the p-tolyl group influence electronic properties and bioactivity?

- Methodological Answer :

- Synthetic Strategy : Synthesize analogs (e.g., 4-fluoro, 4-bromo, 4-methoxy derivatives) via Suzuki-Miyaura coupling or nucleophilic substitution .

- Electronic Analysis : Use Hammett constants (σ) to correlate substituent effects with:

- Electrochemical Data : Cyclic voltammetry (e.g., oxidation potentials).

- Computational Modeling : DFT calculations (HOMO-LUMO gaps) .

- Bioactivity Correlation : Compare IC50 values across analogs to identify structure-activity trends .

Q. What factorial design approaches optimize multi-step synthesis for scalability?

- Methodological Answer : Apply a 2 factorial design to evaluate variables:

- Factors : Catalyst loading (e.g., 0.5–2.0 mol%), temperature (80–120°C), solvent polarity (toluene vs. DMF).

- Responses : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize conditions .

- Case Study: Triazole-thiazole hybrids achieved 72% yield after optimizing Cu(I) catalyst and solvent .

Q. How can regioselective functionalization (e.g., C–H activation) be achieved in the thiazole core?

- Methodological Answer :

- Selenylation : Use phenyliodine(III) reagents with diselenides (e.g., 1,2-bis(4-methoxyphenyl)diselenane) under mild conditions (room temperature, 12 hours) to introduce Se groups at C5 .

- Cross-Coupling : Employ Pd-catalyzed Buchwald-Hartwig amination for N-arylation .

- Validation: Monitor reaction progress via TLC and confirm regiochemistry via NOESY NMR .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

Standardize Assays : Ensure consistent cell lines (e.g., HA22T vs. HEPG-2), passage numbers, and DMSO concentrations (≤0.5%) .

Control for Solubility : Pre-dissolve compounds in DMSO with sonication (30 minutes) to avoid aggregation.

Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to compare effect sizes across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.